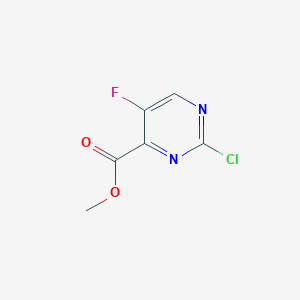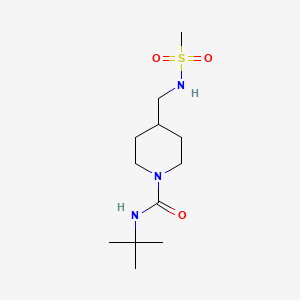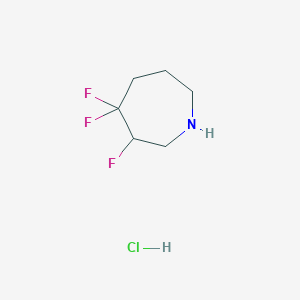
3,4,4-Trifluoroazepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4-Trifluoroazepane hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 189.61 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C6H11ClF3N . The InChI code is 1S/C6H10F3N.ClH/c7-5-4-10-3-1-2-6(5,8)9;/h5,10H,1-4H2;1H . This indicates that the molecule consists of a six-membered azepane ring with three fluorine atoms attached to the 3rd and 4th carbon atoms, and a hydrochloride group attached to the nitrogen atom.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 189.61 . The compound is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用
Corrosion Inhibition
Triazole derivatives have been investigated for their effectiveness in corrosion inhibition. For example, studies have demonstrated the use of 4H-triazole derivatives for protecting mild steel against corrosion and dissolution in hydrochloric acid solutions. These compounds, including 3,5-diphenyl-4H-1,2,4-triazole and others, exhibit varying degrees of inhibitive efficiency, which largely depends on the type and nature of the substituents present in the inhibitor molecule. Polarization curves have indicated that these triazoles act as mixed-type inhibitors in acidic environments, with the adsorption of these derivatives on the steel surface following the Langmuir isotherm model (Bentiss et al., 2007).
Fluorinated Compounds in Organic Synthesis
Trifluoromethyl groups are increasingly important in pharmaceutical and agrochemical compounds due to their electron-withdrawing properties and ability to influence molecular properties significantly. An efficient method for appending CF3 groups to a broad range of aryl substrates has been developed, utilizing a carefully optimized palladium catalyst. This process facilitates the transformation of various substrates, including heterocycles, under mild conditions, and tolerates a wide range of functional groups. Such methodologies highlight the versatility of trifluoromethyl groups in enhancing the applicability of organic molecules as pharmaceuticals and agrochemicals (Cho et al., 2010).
Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, has been utilized to synthesize a new family of room temperature ionic liquids. These transformations are not only significant for mitigating disposal issues related to diamine production byproducts in the polyamide industry but also for exploring the application potential of azepanium-based ionic liquids in various domains. The structural features of cations and anions in these ionic liquids influence their density, viscosity, and conductivity, thereby offering insights into their application potential across different chemical processes (Belhocine et al., 2011).
Safety and Hazards
The safety information available indicates that 3,4,4-Trifluoroazepane hydrochloride may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
3,4,4-trifluoroazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-5-4-10-3-1-2-6(5,8)9;/h5,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQTASGJABVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




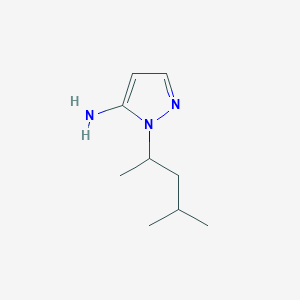
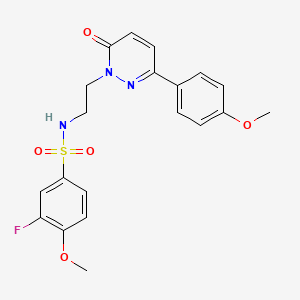
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)

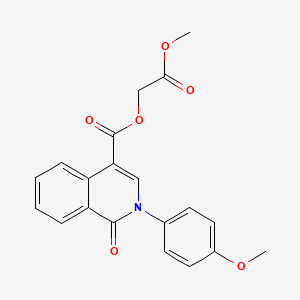
![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide](/img/structure/B2891162.png)
